molecular formula C20H18N4O2S B3005938 N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide CAS No. 303777-74-4

N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide

Cat. No. B3005938
CAS RN: 303777-74-4
M. Wt: 378.45
InChI Key: NMLQKRLNLBYGLU-UHFFFAOYSA-N
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Description

“N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide” is a complex organic compound. It is part of the benzotriazole family, which is recognized as a versatile and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .


Synthesis Analysis

Benzotriazole methodology has grown from an obscure level to very high popularity . This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies. Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions .


Molecular Structure Analysis

The molecular structure of “N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide” is complex. It is part of the benzotriazole family, which is known for its unique physicochemical properties . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .


Chemical Reactions Analysis

Benzotriazole can activate molecules toward numerous transformations . It remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence . It has been explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions, such as the Baylis–Hillman reaction .

Scientific Research Applications

DNA Interaction and Anticancer Activity

  • DNA Binding and Cleavage, Genotoxicity, and Anticancer Activity : N-sulfonamide derivatives, including variations of N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide, have been studied for their ability to bind to DNA and cleave it. This property is significant for their genotoxic and antiproliferative activities, especially in yeast and human tumor cells. These compounds induce cell death primarily through apoptosis, with specific variants showing more effectiveness in this process (González-Álvarez et al., 2013).

Synthesis and Application in Organic Chemistry

  • Electrophilic Cyanation for Benzonitriles Synthesis : N-Cyano-N-phenyl-p-methylbenzenesulfonamide is utilized as an electrophilic cyanation agent for producing benzonitriles from aryl bromides. This approach is notable for its efficiency and applicability to a wide range of aryl bromides, including those with different electronic and steric properties (Anbarasan et al., 2011).

  • In Soil Sample Analysis : Methods involving the extraction of benzotriazole, benzothiazole, and benzenesulfonamide compounds from soil samples have been developed, highlighting the environmental presence and impact of these chemicals. This includes a microwave-assisted extraction technique followed by quantitative analysis (Speltini et al., 2016).

Enzyme Inhibition and Potential Therapeutic Applications

  • α-Glucosidase and Acetylcholinesterase Inhibition : New sulfonamides, including derivatives of N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide, have been synthesized and evaluated for their inhibitory potential against enzymes like α-glucosidase and acetylcholinesterase. This research could have implications for treating diseases related to these enzymes (Abbasi et al., 2019).

  • Antibacterial and Lipoxygenase Inhibition : Certain sulfonamide derivatives, including N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, exhibit antibacterial properties and inhibit lipoxygenase, suggesting potential for treating inflammation and other related diseases (Abbasi et al., 2017).

Environmental Impact and Analysis

  • Environmental Contamination Analysis : The occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter has been studied, highlighting their widespread presence due to industrial and household uses. This research is crucial for understanding the environmental impact of these compounds and assessing human exposure risks (Maceira et al., 2018).

properties

IUPAC Name

N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-15-10-12-17(13-11-15)27(25,26)22-18-7-3-2-6-16(18)14-24-20-9-5-4-8-19(20)21-23-24/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLQKRLNLBYGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide

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